molecular formula C20H14F2N4O B1677933 NCGC00135472 CAS No. 862811-76-5

NCGC00135472

Cat. No.: B1677933
CAS No.: 862811-76-5
M. Wt: 364.3 g/mol
InChI Key: YOVZCQZBMAXLPR-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide: is a synthetic organic compound with the molecular formula C20H14F2N4O. It is known for its role as a potent and selective inhibitor of the voltage-gated potassium channel Kv1.4, with an IC50 value of 0.5 nM . This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NCGC00135472 typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the imidazo[1,2-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-difluorobenzamide moiety: This is achieved through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.

    Final purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial-scale production of this compound would follow similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyrimidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium methoxide, methanol.

Major Products Formed:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a tool compound to study the function of voltage-gated potassium channels.
  • Employed in the synthesis of more complex molecules for drug discovery.

Biology:

  • Investigated for its effects on cellular ion channels and potential therapeutic applications in neurological disorders.

Medicine:

  • Potential therapeutic agent for conditions involving dysregulated potassium channels, such as epilepsy and cardiac arrhythmias.

Industry:

  • Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Comparison with Similar Compounds

  • 3,4-Difluoro-N-[3-(2-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
  • 3,4-Difluoro-N-[3-(4-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
  • 3,4-Difluoro-N-[3-(3-ethylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

Comparison:

  • Uniqueness: The presence of the 3-methylimidazo[1,2-a]pyrimidine moiety in NCGC00135472 provides unique binding properties and selectivity for the Kv1.4 channel compared to other similar compounds.
  • Potency: The compound exhibits higher potency and selectivity for Kv1.4 inhibition compared to its analogs, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O/c1-12-18(25-20-23-8-3-9-26(12)20)13-4-2-5-15(10-13)24-19(27)14-6-7-16(21)17(22)11-14/h2-11H,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVZCQZBMAXLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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